molecular formula C7H9NO B13468739 4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile

4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile

Cat. No.: B13468739
M. Wt: 123.15 g/mol
InChI Key: ILGUWTVKCRXSBD-UHFFFAOYSA-N
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Description

4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile is an organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing heterocycles that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . This compound is particularly interesting due to its unique structure, which includes a nitrile group and a methyl substitution on the pyran ring.

Chemical Reactions Analysis

Scientific Research Applications

4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, pyran derivatives are known for their antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties . This makes this compound a valuable compound for developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group in the compound can participate in nucleophilic addition reactions, while the pyran ring can undergo electrophilic substitution reactions . These interactions can lead to the formation of various biologically active compounds that exert their effects through different molecular pathways.

Comparison with Similar Compounds

4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile can be compared with other similar compounds such as 3,4-dihydro-2H-pyran, 2,3-dihydro-4H-pyran, and 4-hydroxy-6-methyl-2H-pyran-2-one . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the nitrile group and the methyl substitution in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

4-methyl-2,3-dihydropyran-4-carbonitrile

InChI

InChI=1S/C7H9NO/c1-7(6-8)2-4-9-5-3-7/h2,4H,3,5H2,1H3

InChI Key

ILGUWTVKCRXSBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC=C1)C#N

Origin of Product

United States

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